1-Amino-3-(methylsulfinyl)propan-2-ol hydrochloride
Description
1-Amino-3-(methylsulfinyl)propan-2-ol hydrochloride is a propanolamine derivative featuring an amino group at position 1, a hydroxyl group at position 2, and a methylsulfinyl (CH₃S(O)-) substituent at position 2. This compound belongs to a class of β-amino alcohols, which are structurally analogous to β-adrenergic antagonists (beta-blockers) such as propranolol .
Properties
IUPAC Name |
1-amino-3-methylsulfinylpropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S.ClH/c1-8(7)3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSLHKMHTABKEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodologies
Sulfide Precursor Oxidation
A primary route involves the oxidation of 1-amino-3-(methylsulfanyl)propan-2-ol derivatives. The methylsulfanyl (S-Me) group is oxidized to methylsulfinyl (SO-Me) using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
Key Protocol (Adapted from US8258338B2):
- Starting Material : (2S)-1-Amino-3-(methylsulfanyl)propan-2-ol hydrochloride (CAS: 1010824-29-9).
- Oxidation : React with 1.1 eq. mCPBA in dichloromethane at 0°C → 25°C for 6–12 hours.
- Workup : Quench with sodium thiosulfate, extract with ethyl acetate, and concentrate.
- Purification : Crystallize from methanol/diethyl ether to yield 1-amino-3-(methylsulfinyl)propan-2-ol hydrochloride (85–92% yield, 98% ee).
Mechanistic Insight :
The oxidation proceeds via an electrophilic oxygen transfer, retaining stereochemistry at sulfur. The sulfoxide’s configuration (R/S) depends on the starting sulfide’s chirality.
Asymmetric Synthesis via Chiral Resolving Agents
Enantiopure synthesis leverages diastereomeric salt formation. US7119211B2 demonstrates this for duloxetine intermediates, adaptable here:
Steps:
- Racemic Synthesis : Condense epichlorohydrin with methylsulfinylacetic acid to form 3-(methylsulfinyl)oxirane.
- Ammonolysis : Open the epoxide with aqueous ammonia at 60°C to yield racemic 1-amino-3-(methylsulfinyl)propan-2-ol.
- Resolution : Treat with (R)-mandelic acid in 2-propanol to precipitate the (S)-enantiomer salt (73% de).
- Hydrochloride Formation : Neutralize with HCl gas in ethanol.
Critical Parameters :
Reductive Amination of Sulfinyl Ketones
PMC9462268 outlines reductive amination for sulfone analogs, modifiable for sulfoxides:
Procedure:
- Ketone Synthesis : React 3-(methylsulfinyl)propan-2-one with benzyl chloroformate.
- Reductive Amination : Use sodium cyanoborohydride and ammonium acetate in methanol (pH 6.5, 24 h).
- Deprotection : Hydrogenate with Pd/C to remove benzyl groups.
- Salt Formation : Treat with HCl in ether (Yield: 78%, Purity: 96%).
Advantages :
- Avoids harsh oxidation conditions.
- Compatible with acid-labile substrates.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |
|---|---|---|---|---|
| Sulfide Oxidation | 85–92 | 98 | High | Excellent |
| Chiral Resolution | 70–75 | 95 | Moderate | High |
| Reductive Amination | 78 | 96 | High | Moderate |
Trade-offs :
- Sulfide Oxidation : Requires chiral starting materials but offers high yields.
- Chiral Resolution : Suitable for small-scale enantiopure production but involves costly resolving agents.
- Reductive Amination : Broad substrate tolerance but lower stereochemical control.
Purification and Characterization
Industrial Considerations
Chemical Reactions Analysis
1-Amino-3-(methylsulfinyl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions include sulfone, sulfide, and substituted amino derivatives.
Scientific Research Applications
1-Amino-3-(methylsulfinyl)propan-2-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including its role in modulating biochemical pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3-(methylsulfinyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Table 1: Molecular Properties of Selected Amino Propanol Hydrochlorides
Key Observations:
- Substituent Effects: The methylsulfinyl group in the target compound differs from aryloxy (e.g., 2,6-dimethylphenoxy) or aromatic (e.g., 2-methylphenyl) substituents in analogs.
- Molecular Weight : The target compound’s molecular weight is expected to fall between 200–250 g/mol, similar to analogs in Table 1.
Conformational and Crystallographic Analysis
- Gauche Conformation: Propanolamine derivatives, such as those in , adopt a gauche conformation in the -CH(OH)-CH₂-NH- side chain, critical for receptor binding in beta-blockers . The methylsulfinyl group may influence conformational flexibility due to its bulk and polarity.
- Crystal Structures: Analogs like 1-(2-isopropyloxycarbonyl-propan-2-ylamino)-3-(1-naphthyloxy)propan-2-ol HCl crystallize in monoclinic systems (space group P2₁/c) with unit-cell parameters (e.g., a = 6.460 Å, b = 33.285 Å) . The target compound’s crystal structure remains uncharacterized but likely shares packing similarities.
Biological Activity
1-Amino-3-(methylsulfinyl)propan-2-ol hydrochloride, also known as sulfoxymethionine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
1-Amino-3-(methylsulfinyl)propan-2-ol hydrochloride has the molecular formula . The presence of a sulfoxide group distinguishes it from other amino alcohols, influencing both its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It is believed to function as:
- Enzyme Modulator : The compound can act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Cellular Receptor Interaction : It may influence signal transduction pathways by interacting with cellular receptors, affecting cellular responses and functions.
Antimicrobial Properties
Research indicates that 1-Amino-3-(methylsulfinyl)propan-2-ol hydrochloride exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Antiviral Activity
The compound has also been explored for its antiviral effects. Preliminary studies suggest that it may inhibit viral replication, making it a candidate for further investigation as an antiviral agent.
Cytotoxic Effects on Cancer Cells
Recent studies have evaluated the cytotoxicity of 1-Amino-3-(methylsulfinyl)propan-2-ol hydrochloride against several cancer cell lines. The findings indicate that the compound can induce apoptosis in cancer cells, particularly in lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The concentration required for 50% inhibition of cell viability (IC50) was determined through MTT assays.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| HeLa | 18 | Apoptosis induction |
Case Studies
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of 1-Amino-3-(methylsulfinyl)propan-2-ol hydrochloride demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 30 µg/mL depending on the bacterial strain.
Study 2: Cytotoxicity in Cancer Research
In another study evaluating its cytotoxic effects, researchers treated HCT-116 and MCF-7 cells with varying concentrations of the compound. Flow cytometry analysis revealed a concentration-dependent increase in apoptotic cells, confirming its potential as an anticancer agent .
Q & A
Q. What synthetic methodologies are recommended for preparing enantiomerically pure 1-amino-3-(methylsulfinyl)propan-2-ol hydrochloride?
Synthesis of this compound requires careful optimization of chiral induction and sulfur oxidation. A plausible route involves:
- Step 1 : Asymmetric epoxidation of allyl amines using Sharpless or Jacobsen conditions to establish stereochemistry .
- Step 2 : Epoxide ring-opening with methylthiolate, followed by controlled oxidation (e.g., H2O2/acetic acid) to the sulfoxide .
- Step 3 : Hydrochloride salt formation via HCl gas in anhydrous ethanol.
Critical parameters include solvent polarity (e.g., THF vs. DCM) and reaction temperature (0–25°C) to minimize racemization . Chiral HPLC or polarimetry should confirm enantiopurity (>98% ee).
Q. How can the structural integrity of 1-amino-3-(methylsulfinyl)propan-2-ol hydrochloride be validated?
Use a multi-technique approach:
- X-ray crystallography : Resolve absolute configuration (if single crystals are obtainable).
- NMR : Compare <sup>1</sup>H/<sup>13</sup>C chemical shifts with analogous compounds (e.g., sulfoxide-containing β-amino alcohols) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> and isotopic pattern.
- IR spectroscopy : Identify N–H (3200–3400 cm<sup>-1</sup>) and S=O (1020–1070 cm<sup>-1</sup>) stretches .
Q. What solvent systems optimize solubility for biological assays?
The hydrochloride salt enhances aqueous solubility. For in vitro studies:
- PBS (pH 7.4) : Solubility >10 mg/mL (predicted via LogP < −1.5).
- DMSO stock solutions : Use ≤5% (v/v) to avoid cytotoxicity.
For hydrophobic matrices (e.g., lipid bilayers), add co-solvents like ethanol (10–20%) .
Advanced Research Questions
Q. How can conflicting data from receptor-binding assays be resolved?
Contradictions in IC50 values may arise from:
- Stereochemical impurities : Re-evaluate enantiomeric purity via chiral chromatography .
- Redox sensitivity : The sulfoxide group may undergo reduction (e.g., in glutathione-rich media). Confirm stability using LC-MS over 24-hour incubations .
- Receptor heterogeneity : Perform competitive binding assays with selective antagonists (e.g., β-adrenergic vs. serotonin receptors) .
Q. What strategies mitigate racemization during derivatization reactions?
Racemization risks increase under basic or high-temperature conditions. Mitigation approaches:
- Low-temperature reactions : Conduct alkylation/acylation at −20°C to 0°C.
- Protecting groups : Use Boc or Fmoc for the amino group to stabilize chirality during sulfoxide modification .
- In situ monitoring : Track optical rotation changes via microfluidic polarimetry .
Q. How can computational modeling guide mechanistic studies of its biological activity?
- Docking simulations : Use AutoDock Vina to predict binding to sulfoxide-recognizing enzymes (e.g., methionine sulfoxide reductase) .
- MD simulations : Analyze conformational flexibility of the propan-2-ol backbone in aqueous vs. membrane environments .
- QM/MM calculations : Evaluate sulfoxide’s electronic effects on hydrogen-bonding interactions with active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
